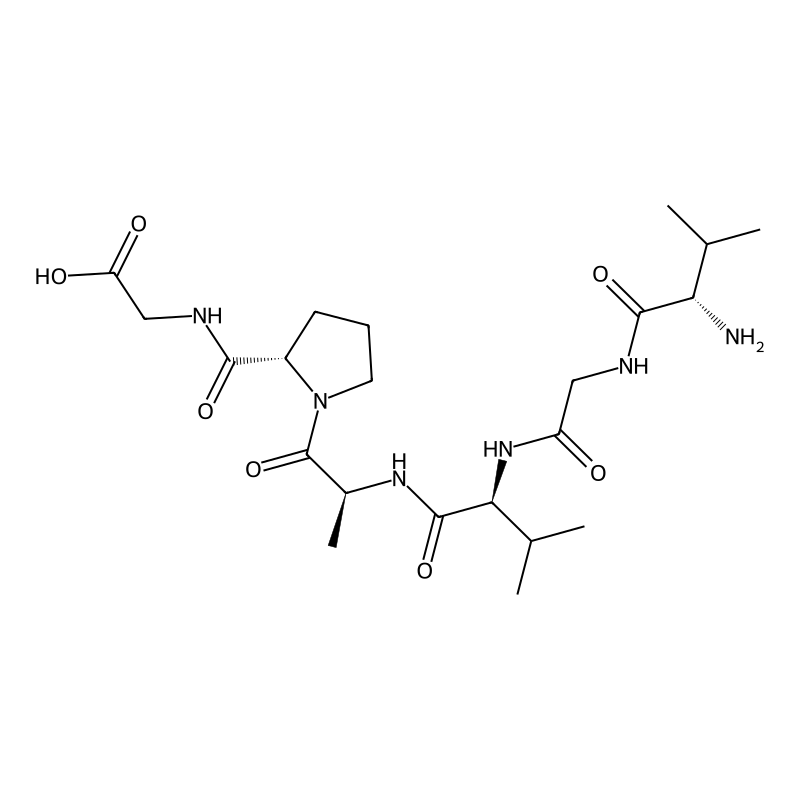

Val-Gly-Val-Ala-Pro-Gly

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

VGVAPG is a short amino acid sequence, also known as a pentapeptide. It is a repeating unit found in the protein elastin []. Elastin is a fibrous protein crucial for providing elasticity to tissues like lungs, skin, and blood vessels []. The repetitive nature of VGVAPG contributes to elastin's ability to stretch and recoil.

Molecular Structure Analysis

VGVAPG is a linear pentapeptide with five amino acids linked by peptide bonds between the carboxyl group of one amino acid and the amino group of the next. The specific sequence is:

- Valine (Val)

- Glycine (Gly)

- Valine (Val)

- Alanine (Ala)

- Proline (Pro)

The key features of the structure include:

- The presence of a glycine residue (Gly) with a small side chain allows for tight packing of the peptide chain, contributing to elastin's stability [].

- Proline (Pro) has a unique cyclic structure that introduces rigidity and kinks in the chain, further influencing elastin's elasticity [].

Chemical Reactions Analysis

Synthesis

VGVAPG can be synthesized in a laboratory setting using peptide synthesis techniques like solid-phase peptide synthesis. This method involves stepwise addition of protected amino acids to a growing peptide chain on a solid support.

Decomposition

Elastin can be broken down by enzymes called elastases. These enzymes hydrolyze the peptide bonds between amino acids, leading to the breakdown of VGVAPG units within the elastin protein [].

Physical And Chemical Properties Analysis

Data on the specific properties of isolated VGVAPG is limited due to its existence as a repeating unit within a larger protein. However, elastin, rich in VGVAPG, has the following properties []:

- Solubility: Soluble in aqueous buffers.

- Stability: Relatively stable under physiological conditions but can be degraded by elastases.

VGVAPG plays a crucial role in the function of elastin:

- Elasticity: The repetitive nature and specific amino acid composition of VGVAPG contribute to elastin's ability to stretch and recoil. The glycine residues allow for tight packing, while proline residues introduce kinks and rigidity, creating a spring-like structure [].

- Cell signaling: VGVAPG has been shown to be chemotactic, attracting specific cells like fibroblasts and monocytes [, ]. This suggests a role in wound healing and tissue repair by facilitating cell migration towards damaged areas.

Component of Elastin:

VGVAPG is a short peptide sequence, also known as a pentapeptide, found repeated frequently within the protein elastin. Elastin is a major component of connective tissues, providing elasticity and resilience to organs like lungs, skin, and blood vessels .

Chemotactic Activity:

Research suggests VGVAPG plays a role in cell migration. Studies have shown that VGVAPG exhibits chemotactic activity, attracting specific cell types like fibroblasts and monocytes . This suggests VGVAPG may be involved in wound healing and tissue repair processes by influencing cell movement.

Potential Therapeutic Applications:

The potential of VGVAPG as a therapeutic agent is being explored in various research areas. Studies suggest VGVAPG may promote tissue regeneration and wound healing by stimulating collagen and elastin production . Additionally, research is investigating the use of VGVAPG in developing anti-aging cosmetics due to its potential role in improving skin elasticity and firmness .

The synthesis of VGVAPG can be achieved through several methods:

- Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a resin-bound peptide chain.

- Solution-Phase Synthesis: In this approach, amino acids are combined in solution with appropriate coupling agents to facilitate peptide bond formation.

- Enzymatic Synthesis: Utilizing specific enzymes like proteases to catalyze the formation of peptide bonds under mild conditions.

VGVAPG has several applications across different fields:

- Tissue Engineering: Due to its chemotactic properties, VGVAPG can be used to enhance cellular responses in scaffolds designed for tissue regeneration.

- Drug Delivery: The peptide's ability to interact with specific cell types makes it a candidate for targeted drug delivery systems.

- Cosmetic Formulations: Its role in skin elasticity makes it valuable in anti-aging products aimed at improving skin texture and resilience .

Studies have investigated the interactions of VGVAPG with various cell types and extracellular matrix components. These interactions are critical for understanding how elastin-derived peptides influence cellular behavior and tissue dynamics. For instance, VGVAPG has been shown to modulate fibroblast proliferation and migration, which are essential processes in wound healing . Furthermore, its interactions with integrins on cell surfaces suggest potential pathways through which it exerts its biological effects.

VGVAPG shares structural similarities with other peptides found in elastin and related proteins. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Gly-Pro-Gly | Glycine-Proline-Glycine | Commonly found in collagen; less elastic than VGVAPG |

| Val-Ala-Val | Valine-Alanine-Valine | Similar sequence but lacks proline; different properties |

| Pro-Gly-Pro | Proline-Glycine-Proline | Forms cyclic structures; affects stability differently |

| Gly-Val-Ala | Glycine-Valine-Alanine | Less chemotactic; primarily involved in structural roles |

VGVAPG's unique sequence contributes significantly to its specific biological activities and interactions compared to these similar compounds. Its presence within elastin gives it distinct properties that are crucial for maintaining tissue elasticity and integrity .

Solid-Phase Peptide Synthesis Optimization

Solid-phase peptide synthesis represents the predominant methodology for producing Valine-Glycine-Valine-Alanine-Proline-Glycine, leveraging the systematic attachment of amino acids to an insoluble polymeric support [1]. The synthesis proceeds through iterative cycles of deprotection and coupling reactions, enabling the stepwise construction of the hexapeptide sequence from the carboxyl terminus to the amino terminus [2]. Research demonstrates that successful solid-phase peptide synthesis depends critically upon the selection of appropriate solid supports, linker systems, and protection strategies to maintain high coupling efficiencies throughout the synthesis process [1] [2].

The fundamental principle underlying solid-phase peptide synthesis involves anchoring the nascent peptide chain to an insoluble resin, followed by sequential addition cycles that extend the peptide through controlled chemical reactions [1]. This approach enables the use of excess soluble reagents to drive reactions to completion, with unreacted materials removed through simple filtration and washing procedures [1]. The methodology proves particularly advantageous for Valine-Glycine-Valine-Alanine-Proline-Glycine synthesis due to the presence of hydrophobic residues that benefit from the controlled reaction environment provided by the solid-phase approach [3].

Resin Selection and Side-Chain Protection Strategies

Wang resin emerges as the most widely utilized solid support for synthesizing Valine-Glycine-Valine-Alanine-Proline-Glycine, demonstrating compatibility with fluorenylmethyloxycarbonyl chemistry and enabling efficient peptide formation [4]. The polystyrene-based structure of Wang resin, cross-linked with divinylbenzene, provides the necessary mechanical stability while maintaining an ester linkage that facilitates peptide attachment and subsequent cleavage under mildly acidic conditions [4]. Research indicates that Wang resin particle size significantly affects synthesis performance, with smaller particles offering higher surface area-to-volume ratios that enhance solvent penetration and reagent diffusion [4].

| Resin Property | Specification | Impact on Synthesis |

|---|---|---|

| Particle Size | 100-200 mesh | Enhanced solvent penetration and faster coupling reactions [4] |

| Loading Capacity | 0.5-1.2 mmol/g | Higher loading increases efficiency but may compromise synthesis of difficult sequences [4] |

| Cross-linking Density | 1-2% divinylbenzene | Provides mechanical stability while allowing resin swelling [4] |

| Cleavage Conditions | Mild acidic treatment | Enables peptide release without extensive side reactions [4] |

The selection between high-loading and low-loading resin configurations presents critical considerations for Valine-Glycine-Valine-Alanine-Proline-Glycine synthesis [5]. High-loading resins offer potential advantages in terms of increased peptide quantities per synthetic effort, but may compromise coupling efficiency and crude purity due to interchain entanglement during peptide elongation [5]. Low-loading resins typically provide superior crude purity by preventing interchain interactions, particularly beneficial for sequences containing hydrophobic residues like valine, alanine, and proline [5].

Minimal protection strategies have emerged as an innovative approach for reducing environmental impact while maintaining synthesis efficiency [6]. Conventional solid-phase peptide synthesis requires extensive side-chain protection using tert-butyl ether groups for hydroxyl-bearing residues and tert-butyloxycarbonyl protection for amino-bearing side chains [6]. However, minimal protection approaches can eliminate the need for tert-butyl ether protection of serine, threonine, and tyrosine residues, while substituting 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene protection for lysine side chains [6]. This strategy significantly reduces the requirement for trifluoroacetic acid during global deprotection, lowering both environmental impact and potential for side reactions [6].

The orthogonal protection scheme employed in fluorenylmethyloxycarbonyl chemistry enables selective removal of protecting groups under different conditions [2]. Fluorenylmethyloxycarbonyl groups protecting the alpha-amino positions are removed under basic conditions, while side-chain protecting groups are removed under acidic conditions during the final cleavage step [2]. This orthogonality proves essential for maintaining peptide integrity throughout the synthesis of Valine-Glycine-Valine-Alanine-Proline-Glycine [2].

Coupling Efficiency Analysis for Hydrophobic Residues

Hydrophobic amino acids present unique challenges in solid-phase peptide synthesis due to their tendency toward aggregation and reduced solvation [3] [7]. Valine, alanine, and proline residues in Valine-Glycine-Valine-Alanine-Proline-Glycine exhibit distinct coupling behaviors that require optimization of reaction conditions to achieve high synthesis yields [3]. Research demonstrates that hydrophobic residues engage primarily in hydrophobic-hydrophobic and hydrophobic-polar interactions, with the latter generally representing unfavorable interactions that can impede coupling efficiency [3].

| Amino Acid | Coupling Efficiency | Optimization Strategy | Reference Conditions |

|---|---|---|---|

| Valine | 85-95% | Extended coupling time, elevated temperature [7] | Double coupling recommended [7] |

| Alanine | 80-90% | Modified coupling conditions, increased reagent excess [7] | Broader distribution profile observed [7] |

| Proline | 90-98% | Standard conditions sufficient [7] | High coupling efficiency maintained [7] |

| Glycine | 95-99% | Standard conditions adequate [7] | Narrow distribution around optimal yield [7] |

Statistical analysis of coupling data reveals that valine and alanine demonstrate broader distribution profiles in deprotection yield measurements compared to glycine and proline [7]. This observation indicates greater susceptibility to synthesis conditions and potential for incomplete coupling reactions [7]. Valine residues show particular sensitivity to coupling conditions, often requiring extended reaction times or elevated temperatures to achieve satisfactory incorporation yields [7].

Advanced coupling strategies have been developed to address the challenges posed by hydrophobic residues in Valine-Glycine-Valine-Alanine-Proline-Glycine synthesis [8]. Double coupling protocols involve performing two sequential coupling reactions for each amino acid addition, effectively driving reactions to completion and compensating for reduced coupling efficiency [8]. Temperature optimization proves particularly effective, with elevated synthesis temperatures improving both coupling kinetics and reagent diffusion into the resin matrix [8].

The aggregation tendency of hydrophobic sequences necessitates careful monitoring of synthesis progress through analytical techniques [9]. Real-time ultraviolet monitoring of fluorenylmethyloxycarbonyl deprotection provides indirect information about coupling efficiency and potential aggregation events [9]. Deep learning analysis of synthesis data demonstrates that aggregation events typically occur at positions greater than four residues from the carboxyl terminus, with increased probability observed around positions eight through fifteen [7].

Research indicates that coupling agent selection significantly impacts the synthesis of hydrophobic peptides [7]. Comparative studies demonstrate that benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate shows improved synthesis outcomes compared to 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate for certain amino acid combinations [7]. Extended coupling times also demonstrate positive effects on synthesis efficiency, particularly important for sequences containing multiple hydrophobic residues [7].

Industrial-Scale Manufacturing Techniques

Industrial production of Valine-Glycine-Valine-Alanine-Proline-Glycine requires sophisticated manufacturing systems capable of handling kilogram-scale synthesis while maintaining product quality and consistency [10]. Modern peptide manufacturing facilities incorporate fully automated solid-phase peptide synthesis reactors, advanced cleavage systems, and freeze-drying equipment to support peptide synthesis scale-up to 800 millimoles [10]. The transition from laboratory-scale synthesis to industrial production necessitates careful consideration of reactor design, automation systems, and process optimization to ensure reliable manufacturing outcomes [10].

Contemporary industrial peptide synthesis employs specialized filter reactors designed specifically for solid-phase chemistry [11]. These reactors range from hundreds of liters capacity for smaller production runs to thousands of liters for large-scale commercial manufacturing [11]. Production-scale solid-phase peptide synthesis reactors incorporate advanced mixing systems, temperature control, and automated reagent delivery to maintain consistent reaction conditions throughout the synthesis process [11].

Automated Peptide Synthesizer Configurations

Modern automated peptide synthesizers incorporate diverse technological innovations to optimize the synthesis of Valine-Glycine-Valine-Alanine-Proline-Glycine [12]. These systems feature advanced heating capabilities including induction heating systems that provide precise temperature control throughout the synthesis process [12]. Induction heating enables accelerated coupling reactions, particularly beneficial for sterically hindered residues and hydrophobic amino acids commonly found in the target peptide sequence [12].

| Synthesizer Feature | Specification | Application to Hexapeptide Synthesis |

|---|---|---|

| Reaction Vessels | 2, 4, or 6 configurable units [13] | Enables parallel synthesis and throughput optimization [13] |

| Heating System | Controlled induction heating 25-90°C [13] | Improves coupling efficiency for hydrophobic residues [13] |

| Mixing Technology | Oscillation mixing with nitrogen [13] | Ensures homogeneous chemistry and high yields [13] |

| Monitoring System | Real-time ultraviolet detection [13] | Enables reaction progress tracking and optimization [13] |

Advanced software systems provide comprehensive protocol management capabilities that enable customized synthesis protocols tailored to specific peptide sequences [12]. These systems incorporate resource optimization algorithms that ensure efficient reagent utilization while maintaining synthesis quality [12]. Real-time monitoring capabilities allow continuous tracking of reaction progress with remote access and alert systems to notify operators of critical synthesis parameters [12].

Scalability represents a crucial consideration in automated synthesizer design, with different platforms catering to diverse operational requirements [12]. Research-focused systems prioritize flexibility and smaller reaction vessels to enable rapid protocol development and optimization [12]. Production-scale platforms emphasize scalability and streamlined workflows to support large-volume manufacturing while maintaining synthesis quality [12].

The proprietary valve block systems employed in advanced synthesizers eliminate dead volumes and prevent cross-contamination between synthesis cycles [13]. These systems demonstrate exceptional reliability and resistance to harsh peptide synthesis chemicals, ensuring consistent performance over extended operational periods [13]. Automated cleavage capabilities integrated into modern synthesizers eliminate the need for separate cleavage modules, streamlining the overall synthesis workflow [13].

Batch peptide synthesizers utilize larger-scale reactors capable of handling up to one hundred grams of resin in single reactors [14]. These synthesizers employ series of valves and manifolds to deliver amino acids, reagents, and wash solvents to individual reactors with calibrated flow rates ensuring accurate reagent delivery [14]. Some advanced systems incorporate measuring vessels to achieve precise solution delivery, enhancing synthesis reproducibility [14].

Filtration methodology varies among different synthesizer configurations, with most systems employing vacuum beneath reactor frits or inert gas pressure above the solution surface [14]. Advanced systems utilize combination approaches with both vacuum and gas pressure to achieve rapid filtration [14]. Specialized synthesizers employ centrifugation to rapidly drain fluids from reactors, providing alternative approaches to traditional filtration methods [14].

Purification Protocols Using Reverse-Phase High-Performance Liquid Chromatography

Reverse-phase high-performance liquid chromatography represents the most widely utilized technique for purifying Valine-Glycine-Valine-Alanine-Proline-Glycine, offering superior separation efficiency and compatibility with volatile mobile phases [15]. The methodology separates peptides based on hydrophobicity differences, making it ideally suited for isolating the target hexapeptide from synthesis-related impurities [15]. Mobile phase systems typically employ aqueous trifluoroacetic acid and acetonitrile gradients operating at acidic pH values below 3.0 to optimize separation performance [15].

The fundamental separation mechanism in reverse-phase high-performance liquid chromatography involves differential interactions between peptides and hydrophobic stationary phases [16]. Octadecyl functionalized silica supports represent the most commonly employed packing materials, with peptides eluting in order of increasing overall hydrophobicity [15]. The presence of multiple hydrophobic residues in Valine-Glycine-Valine-Alanine-Proline-Glycine influences retention behavior and requires careful optimization of gradient conditions [15].

| Purification Parameter | Optimal Range | Impact on Separation |

|---|---|---|

| Trifluoroacetic Acid Concentration | 0.2-0.25% [15] | Maximizes peptide resolution through ion-pairing effects [15] |

| Gradient Steepness | 0.5-2.0% acetonitrile/minute [15] | Controls separation selectivity and peak resolution [15] |

| Column Temperature | Room temperature [15] | Maintains consistent separation performance [15] |

| Mobile Phase pH | 2.0 [15] | Prevents ionic interactions with underivatized silanol groups [15] |

Industrial-scale purification requires systematic scale-up of analytical methods to preparative dimensions while maintaining separation efficiency [17]. Linear scale-up principles enable effective translation of analytical conditions to preparative scales through systematic adjustment of particle size, column dimensions, and method parameters [17]. Research demonstrates that preparative-scale purification of peptides can achieve purities exceeding 99% when proper scale-up principles are applied [17].

Process development for peptide purification begins with analytical-scale optimization using columns packed with identical stationary phase materials as larger preparative columns [18]. Initial screening involves gradient elution from 20% to 90% acetonitrile over defined time periods to determine optimal elution conditions [18]. Retention time measurements and void volume determinations enable calculation of optimal gradient conditions for preparative separations [18].

Solvent systems for peptide purification typically utilize water as the aqueous phase and acetonitrile as the organic modifier, both of which can be readily removed through lyophilization [18]. Trifluoroacetic acid addition at 0.1% concentration serves as an ion-pairing reagent that improves peak width and symmetry for basic peptides while maximizing retention of acidic peptides [18]. Gradient conditions typically employ shallow slopes with 1-4% per minute increase rates over 20-minute time spans at flow rates of 1.0 milliliters per minute [18].

Advanced purification strategies incorporate multi-step chromatographic approaches utilizing orthogonal separation mechanisms [11]. Reversed-phase chromatography can be combined with ion-exchange chromatography and size-exclusion chromatography to achieve comprehensive impurity removal [11]. These orthogonal strategies target complementary physicochemical properties including isoelectric point and hydrophobicity to efficiently remove all synthesis-related impurities [11].

High-performance liquid chromatography method optimization requires consideration of both chromatographic performance and mass spectrometry compatibility when analytical detection is employed [19]. The selection of acidic modifiers must balance effective peptide separation with efficient electrospray ionization for mass spectrometric detection [19]. Gradient length and shape optimization, combined with careful selection of eluent composition, enables development of robust purification protocols suitable for industrial applications [19].